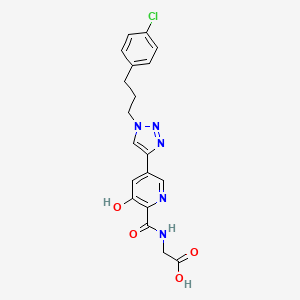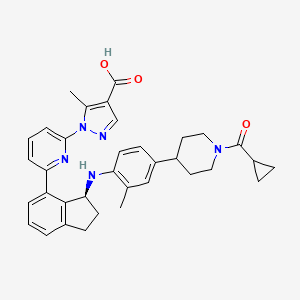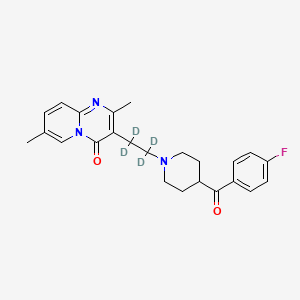
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid is a deuterated derivative of a naturally occurring fatty acid. This compound is characterized by the presence of deuterium atoms at specific positions, which can be useful in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid typically involves the deuteration of the corresponding non-deuterated fatty acid. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid is used as a tracer in reaction mechanism studies. The incorporation of deuterium atoms allows researchers to track the movement of hydrogen atoms during chemical reactions, providing insights into reaction pathways and intermediates.
Biology
In biological research, this compound is used to study metabolic pathways involving fatty acids. The deuterium atoms serve as markers that can be detected using mass spectrometry, enabling the analysis of metabolic flux and enzyme activity.
Medicine
In medicine, deuterated compounds like this compound are investigated for their potential therapeutic applications. The presence of deuterium can alter the pharmacokinetics and pharmacodynamics of drugs, potentially leading to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of deuterated materials and products. Deuterium incorporation can enhance the stability and performance of certain materials, making them suitable for specialized applications.
Wirkmechanismus
The mechanism of action of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of hydrogen transfer reactions, affecting the overall reaction kinetics. This compound may also interact with enzymes involved in fatty acid metabolism, altering their activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid: A non-deuterated analog that shares a similar structure but lacks the deuterium atoms.
12-Hydroxy-9,10-octadecadienoic acid (12-HODE): Another naturally occurring fatty acid involved in the lipoxygenase pathway.
Uniqueness
The uniqueness of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid lies in its deuterium content. The presence of deuterium atoms provides distinct advantages in scientific research, such as enhanced stability and the ability to serve as a tracer in metabolic studies. Additionally, the deuterium atoms can influence the compound’s reactivity and interaction with biological systems, making it a valuable tool in various fields of study.
Eigenschaften
Molekularformel |
C18H34O4 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m1/s1/i7D,10D,16D,17D |
InChI-Schlüssel |
XEBKSQSGNGRGDW-NPOMILTLSA-N |
Isomerische SMILES |
[2H]/C(=C(\[2H])/C[C@]([2H])([C@]([2H])(CCCCCCCC(=O)O)O)O)/CCCCC |
Kanonische SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


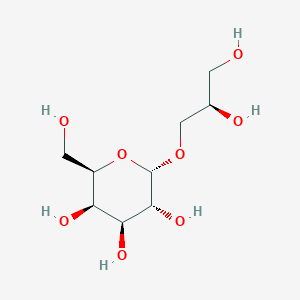

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
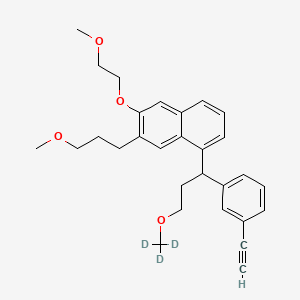

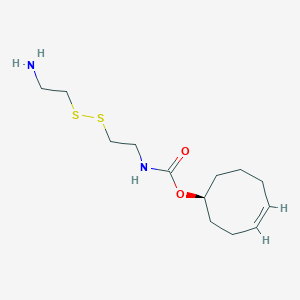


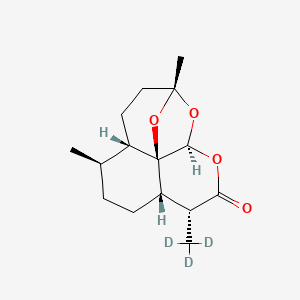
![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
